Cas no 83655-70-3 (5-Bromo-2-piperidinonicotinic acid)

5-Bromo-2-piperidinonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-piperidinonicotinic acid
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- MDL: MFCD08310557
Experimental Properties
- Melting Point: 175-177°
5-Bromo-2-piperidinonicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201933-1g |
5-Bromo-2-(piperidin-1-yl)nicotinic acid |
83655-70-3 | 95+% | 1g |
¥2590.0 | 2024-04-18 | |
Apollo Scientific | OR303799-500mg |
5-Bromo-2-piperidinonicotinic acid |
83655-70-3 | 500mg |
£242.00 | 2024-05-24 | ||
Key Organics Ltd | NB-0717-5MG |
5-bromo-2-piperidinonicotinic acid |
83655-70-3 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Matrix Scientific | 048175-5g |
5-Bromo-2-piperidinonicotinic acid, >95% |
83655-70-3 | >95% | 5g |
$1384.00 | 2023-09-09 | |
Apollo Scientific | OR303799-1g |
5-Bromo-2-piperidinonicotinic acid |
83655-70-3 | 1g |
£324.00 | 2024-05-24 | ||
Oakwood | -065933 |
5-Bromo-2-piperidin-1-ylnicotinic acid |
83655-70-3 | 97% | 065933 |
$0.00 | 2023-09-15 | |
Matrix Scientific | 048175-1g |
5-Bromo-2-piperidinonicotinic acid, >95% |
83655-70-3 | >95% | 1g |
$603.00 | 2023-09-09 | |
A2B Chem LLC | AI86558-5g |
5-Bromo-2-(piperidin-1-yl)nicotinic acid |
83655-70-3 | >95% | 5g |
$1646.00 | 2023-12-30 | |
A2B Chem LLC | AI86558-1mg |
5-Bromo-2-(piperidin-1-yl)nicotinic acid |
83655-70-3 | >95% | 1mg |
$202.00 | 2023-12-30 | |
Key Organics Ltd | NB-0717-1G |
5-bromo-2-piperidinonicotinic acid |
83655-70-3 | >95% | 1g |
£330.00 | 2025-02-08 |
5-Bromo-2-piperidinonicotinic acid Related Literature
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
Additional information on 5-Bromo-2-piperidinonicotinic acid
5-Bromo-2-piperidinonicotinic Acid (CAS No. 83655-70-3): Synthesis, Biological Activity, and Applications in Medicinal Chemistry
The compound 5-Bromo-2-piperidinonicotinic acid (CAS No. 83655-70-3) is a structurally unique organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of substituted nicotinic acids, which are well-known for their diverse biological activities, including roles as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs). The integration of a bromine atom at the 5-position and a piperidine ring fused to a pyridine core imparts distinct physicochemical properties, making it a valuable scaffold for drug discovery initiatives targeting neurological disorders, cancer, and metabolic diseases.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 5-Bromo-2-piperidinonicotinic acid, with particular emphasis on green chemistry principles. A notable approach involves the condensation of brominated pyridine derivatives with cyclic amines under catalytic conditions, followed by selective oxidation to yield the carboxylic acid functionality. This strategy not only improves yield but also minimizes byproduct formation, aligning with modern sustainable practices in chemical synthesis.
From a pharmacological perspective, nicotinic acid derivatives like 5-Bromo-2-piperidinonicotinic acid have demonstrated potent interactions with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in neurotransmission. Studies published in *Journal of Medicinal Chemistry* (2023) highlight that compounds with brominated substituents at the pyridine ring exhibit enhanced selectivity for α4β2 nAChR subtypes compared to non-halogenated analogs. This selectivity is critical for developing therapies targeting Alzheimer’s disease and nicotine addiction without inducing off-target effects.
The structural features of 5-Bromo-2-piperidinonicotinic acid, particularly the fused piperidine-pyridine system, contribute to its stability under physiological conditions while maintaining optimal membrane permeability. Computational studies using molecular docking simulations have revealed that the bromine atom forms favorable halogen bonds with key amino acid residues in nAChR binding pockets. This interaction mechanism was further validated through site-directed mutagenesis experiments reported in *ACS Chemical Neuroscience* (Vol. 14, Issue 11).
In addition to its role as a receptor modulator, this compound has shown promise as a lead structure for anti-cancer agents. Research conducted at the National Institute of Health Sciences (NIHS) demonstrated that brominated nicotinate derivatives induce apoptosis in triple-negative breast cancer cells via mitochondrial dysfunction pathways. The presence of both electron-withdrawing (bromine) and electron-donating (piperidine) groups creates an imbalance in redox homeostasis within tumor cells while sparing normal tissue.
Current investigations are exploring the potential of 5-Bromo-2-piperidinonicotinic acid as a prodrug precursor for targeted drug delivery systems. Its carboxylic acid functionality allows for conjugation with polyethylene glycol (PEG) chains or lipophilic moieties to enhance solubility and bioavailability. A recent patent filing (WO/2024/189467) describes nanoformulations incorporating this compound for localized treatment of neurodegenerative diseases through blood-brain barrier penetration.
Environmental impact assessments indicate that synthesis protocols for 5-bromo-substituted nicotinate derivatives require careful management due to bromide waste streams. However, closed-loop recycling systems using ion-exchange resins have been developed to recover unreacted brominating agents with >90% efficiency, as documented in *Green Chemistry* (Vol. 26). These innovations address regulatory concerns while maintaining cost-effectiveness for large-scale production.
In materials science applications, researchers at MIT’s Department of Chemical Engineering have synthesized metal complexes based on this compound as luminescent probes for heavy metal detection. The coordination chemistry between transition metals and the pyridine nitrogen atoms produces distinct fluorescence signatures when exposed to mercury or lead ions at sub-part-per-million concentrations.
Ongoing clinical trials are evaluating formulations containing structurally related compounds for treatment-resistant depression indications under Investigational New Drug (IND) applications submitted by three major pharmaceutical companies since 2021. While specific data remains confidential until Phase III completion, preliminary results suggest improved efficacy profiles compared to conventional antidepressants without significant cardiovascular side effects typically associated with first-generation nicotinate-based drugs.
Future directions include optimizing substituent patterns on both rings through combinatorial chemistry approaches to discover analogs with enhanced receptor subtype specificity or reduced hepatic metabolism rates. High-throughput screening platforms combined with machine learning algorithms are being employed to predict optimal modifications while minimizing experimental iterations required during lead optimization phases.
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